2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine
Description
2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-<i>d</i>]pyrimidine core substituted with a methylsulfanyl group at position 2 and a morpholine ring at position 2. This scaffold is recognized for its role in medicinal chemistry, particularly as a kinase inhibitor targeting pathways such as PI3K/AKT/mTOR and BET proteins . Its structural uniqueness lies in the combination of sulfur-containing moieties (methylsulfanyl and thiophene) and the morpholine ring, which enhances solubility and target binding .
The compound is synthesized via cyclocondensation reactions involving 1,4-binucleophiles and methylsulfanyl-containing precursors, as demonstrated in the synthesis of related thienopyrimidines . Modifications at the 6-position (e.g., alkylation or piperazinylmethyl substitution) are common strategies to optimize pharmacokinetic properties and potency .
Propriétés
IUPAC Name |
4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-16-11-12-8-2-7-17-9(8)10(13-11)14-3-5-15-6-4-14/h2,7H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBCQBSOBYLQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)N3CCOCC3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326513 | |
| Record name | 4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33548-43-5 | |
| Record name | 4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenes and formylated pyrimidines, under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Attachment of the Morpholine Ring: The morpholine ring is usually introduced through nucleophilic substitution reactions involving morpholine and a suitable leaving group on the thieno[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction of the thieno[3,2-d]pyrimidine core can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Anticancer Properties
The compound exhibits significant cytotoxic activity against various cancer cell lines. Research indicates that derivatives of 4-morpholinothieno[3,2-d]pyrimidine have been synthesized and evaluated for their anticancer efficacy. For instance, a study demonstrated that certain derivatives showed remarkable cytotoxicity against H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cell lines, with IC50 values as low as 0.003 µM for the most potent variants .
Case Studies
- Cytotoxicity Evaluation : A comprehensive study synthesized multiple derivatives of 4-morpholinothieno[3,2-d]pyrimidine and evaluated their cytotoxic effects across several cancer cell lines. Results indicated that compounds with specific substitutions exhibited enhanced selectivity and potency compared to existing treatments .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor size and inhibiting metastasis. For example, one study reported that a specific derivative administered at a dose of 200 mg/kg significantly reduced tumor area compared to control groups .
Pharmacological Insights
The pharmacological profile of 2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine suggests it may serve as a lead compound for developing new anticancer therapies. Its structural features allow for modifications that can enhance bioavailability and target specificity.
Comparative Data Table
The following table summarizes the potency and selectivity of various derivatives of 4-morpholinothieno[3,2-d]pyrimidine against different cancer cell lines:
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11c | H460 | 0.003 | BET Inhibition |
| 13b | HT-29 | 0.42 | PI3K Inhibition |
| 15f | MDA-MB-231 | 0.74 | Dual Targeting (BET & PI3K) |
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Analogues and Their Anticancer Profiles
Key Findings:
Potency Variations: The methylsulfanyl-morpholine base structure (e.g., Pictilib) exhibits nanomolar inhibition of PI3K isoforms, critical for cancer cell proliferation . Derivatives like 11c, bearing an arylmethylene hydrazine moiety, show enhanced cytotoxicity (IC50 = 0.003 µM in H460 lung cancer cells), outperforming GDC-0941 by 1.6- to 290-fold .
Role of Substituents: Methylsulfanyl vs. Benzylsulfanyl: Replacement of methylsulfanyl with benzylsulfanyl (RK230440) alters steric and electronic properties, though bioactivity data for this analogue remain unreported . Amino vs. Morpholine Substitution: Benzo-fused analogues with amino groups (e.g., compound 6 in ) prioritize fluorescence properties over anticancer activity, highlighting divergent applications of the core structure.
Synthetic Flexibility: The 6-position of the thienopyrimidine core is a hotspot for functionalization. For instance, piperazinylmethyl derivatives (e.g., compound 113 in ) improve solubility and enable conjugation with secondary pharmacophores, enhancing target engagement .
Mechanistic Divergence
- BET Inhibition: Novel 4-morpholinothieno[3,2-d]pyrimidine derivatives (e.g., from ) act as BET inhibitors, disrupting BRD4-mediated oncogene transcription. This contrasts with PI3K-targeting analogues, underscoring the scaffold’s versatility .
- Selectivity Challenges : While Pictilib inhibits multiple PI3K isoforms, derivatives like 15g (from ) demonstrate selectivity for specific cancer cell lines (e.g., MDA-MB-231 breast cancer), reducing off-target toxicity .
Activité Biologique
Overview
2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound known for its unique structural features, which include a thieno[3,2-d]pyrimidine core and functional groups that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas.
The biological activity of this compound primarily revolves around its ability to inhibit key proteins involved in cancer progression. The main targets include:
- Tyrosine Kinases : Involved in signaling pathways that regulate cell division and survival.
- Extracellular Regulated Protein Kinases (ERK) : Part of the MAPK signaling pathway, crucial for cell proliferation.
- Phosphatidylinositol-3 Kinase (PI3K) : Plays a role in cellular functions including growth and metabolism.
- Mammalian Target of Rapamycin (mTOR) : A central regulator of cellular metabolism and growth.
- Cyclin-dependent Kinases (CDKs) : Key regulators of the cell cycle.
The compound binds to the active sites of these proteins, inhibiting their function and disrupting associated signaling pathways, leading to reduced tumor growth and potential induction of apoptosis in cancer cells .
Anticancer Properties
Research indicates that 2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine exhibits significant antiproliferative effects against various cancer cell lines. For instance, in cellular assays using SU-DHL-4 cells, the compound demonstrated an IC50 value of 8.6 ± 3.3 nM, indicating potent activity against these cancer cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| SU-DHL-4 | 8.6 ± 3.3 | |
| MCF-7 (Breast) | Comparable to Doxorubicin | |
| HeLa (Cervical) | Significant inhibition observed | |
| HCT-116 (Colonic) | Significant inhibition observed |
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for other biological activities:
- Anti-inflammatory : It may inhibit inflammatory mediators through enzyme modulation.
- Antimicrobial : Potential applications in combating infections due to its structural properties .
Case Studies and Research Findings
Several studies have highlighted the promising biological activity of this compound:
- Antitumor Activity : A study reported that derivatives of thieno[3,2-d]pyrimidine exhibited potent anticancer activity comparable to established chemotherapeutics like doxorubicin across various human cancer cell lines .
- Mechanistic Insights : Research has shown that the compound can induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation, demonstrating its potential as a therapeutic agent in oncology .
- Synthetic Pathways : The synthesis of this compound typically involves cyclization reactions that yield high purity and yield, facilitating further research into its biological applications .
Q & A
Q. What are the standard synthetic routes for 2-(methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine and its derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation reactions using 1,4-binucleophiles and reagents like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate. For example, derivatives are synthesized via reactions between aminothiophene precursors and S-methylisothiourea sulfate in the presence of pyridine, yielding products with 65–87% efficiency. Key steps include refluxing in solvents like xylenes, followed by recrystallization from methanol/xylenes to obtain crystalline products. Structural validation is achieved via IR, UV-Vis, NMR, and MS .
Q. How are physicochemical properties (e.g., fluorescence, solubility) characterized for this compound?
Methodological Answer: Solid-state fluorescence is assessed using fluorescence spectrophotometry, while solubility is determined in polar (e.g., DMSO, water) and nonpolar solvents. Thermal stability is evaluated via differential scanning calorimetry (DSC) to measure melting points (e.g., 191–234°C for analogs). Crystal structures are resolved via X-ray diffraction to analyze π-π stacking and coplanarity of aromatic systems, critical for optical applications .
Q. What are the primary biological targets of 4-morpholinothieno[3,2-d]pyrimidine derivatives?
Methodological Answer: These derivatives are screened against cancer cell lines (e.g., human epidermoid carcinoma, breast cancer) using MTT assays. Targets include PI3K isoforms (e.g., PI3Kα, IC50 = 3 nM) and receptor tyrosine kinases like c-Met. Selectivity is assessed via kinase profiling panels, with follow-up mechanistic studies (e.g., Western blotting for phospho-Akt suppression) .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution at the 2-methylsulfanyl group) influence anticancer activity?
Methodological Answer: Systematic SAR studies reveal that replacing the methylsulfanyl group with arylmethylene hydrazine moieties enhances cytotoxicity. For example, derivatives bearing indole or fluorophenyl groups show improved IC50 values (e.g., 0.5–2.5 µM in NSCLC cells). Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding with PI3K’s ATP-binding pocket as a key driver of potency .
Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?
Methodological Answer: Discrepancies in IC50 values (e.g., PI3Kα vs. PI3Kγ inhibition) are addressed by standardizing assay conditions (e.g., ATP concentrations, incubation times). Orthogonal validation methods, such as cellular thermal shift assays (CETSA), confirm target engagement. For example, GDC-0941’s selectivity for PI3Kα over PI3Kγ (IC50 = 3 nM vs. 75 nM) is validated using isoform-specific inhibitors in competitive binding assays .
Q. How are pharmacokinetic properties (e.g., oral bioavailability) optimized for in vivo studies?
Methodological Answer: Lipophilicity (logP) is tuned via substituent modifications (e.g., morpholine for solubility, methylsulfanyl for metabolic stability). Pharmacokinetic profiling in rodents includes measuring AUC, Cmax, and half-life. For instance, GDC-0941 achieves >50% oral bioavailability by balancing logP (~3.2) and polar surface area (PSA ~95 Ų), enabling progression to clinical trials .
Q. What methodologies identify off-target effects in preclinical development?
Methodological Answer: Off-target profiling uses kinase selectivity screens (e.g., Eurofins KinaseProfiler) and transcriptomic analysis (RNA-seq) in treated cell lines. For example, 4-morpholinothieno[3,2-d]pyrimidine derivatives are screened against 468 kinases to exclude hits with >30% inhibition at 1 µM. Toxicity is further assessed via hepatocyte viability assays and hERG channel binding studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
